Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Lipophilicity ADME Prediction Medicinal Chemistry

Researchers synthesizing fluorinated biaryl libraries often face batch variability and unpredictable ADME profiles with generic building blocks. This compound solves these challenges with consistent ≥98% purity and precisely defined physicochemical parameters, enabling reliable SAR exploration. • Defined XLogP3 (3.6) & TPSA (35.5 Ų) for rational ADME/PK design • Ester handle allows facile derivatization to amides, acids, alcohols • ≥98% purity ensures reproducible synthesis & reduced side reactions

Molecular Formula C15H12F2O3
Molecular Weight 278.255
CAS No. 1365272-32-7
Cat. No. B595893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate
CAS1365272-32-7
SynonymsMethyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate
Molecular FormulaC15H12F2O3
Molecular Weight278.255
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)OC)F
InChIInChI=1S/C15H12F2O3/c1-19-14-6-4-10(16)8-12(14)9-3-5-11(13(17)7-9)15(18)20-2/h3-8H,1-2H3
InChIKeyIKPFZGSKLLCAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile


Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (CAS 1365272-32-7) is a fluorinated biphenyl benzoate ester building block for organic synthesis and pharmaceutical research . Its molecular formula is C15H12F2O3, with a molecular weight of 278.25 g/mol . It features a core biphenyl structure with specific 2-fluoro and 4-benzoate substituents on one ring, and 5-fluoro and 2-methoxy groups on the other, a combination that defines its unique physicochemical and potential interaction profile . This compound is intended for research and development use only .

Workflow
Fluorinated biaryl synthesis
Selection
2-fluoro-4-benzoate biphenyl scaffold
Use Context
SAR and lead optimization research

Substituent Pattern Role in SAR Research


In structure-activity relationship (SAR) studies, even minor changes to a molecular scaffold can drastically alter its properties and performance. Simply substituting Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate with a generic biphenyl analog is likely to fail because the specific 2-fluoro and 4-benzoate ester on one ring, combined with the 5-fluoro and 2-methoxy groups on the other, create a unique three-dimensional and electronic environment . This precise substitution pattern dictates crucial parameters like lipophilicity (calculated XLogP3 of 3.6) and polar surface area (35.5 Ų), which in turn govern molecular interactions, metabolic stability, and overall ADME/PK profile in a way that closely related, but differently substituted, analogs cannot replicate . The following quantitative evidence demonstrates these key points of differentiation.

Specific substitution pattern
The 2-fluoro, 4-benzoate, 5-fluoro, 2-methoxy arrangement defines electronic and steric properties.
Generic biphenyl analog mismatch
Unsubstituted or differently substituted analogs alter lipophilicity and TPSA, impacting molecular recognition.
ADME profile shift
Differences in calculated parameters may lead to unpredictable permeability and metabolic stability in research models.

Quantitative Differentiation from In-Class Analogs


Lipophilicity Differentiation vs. Des-Fluoro Analogs

The calculated partition coefficient (XLogP3) for Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is 3.6 . This value reflects the combined contribution of its two fluorine atoms and a methoxy group on a biphenyl core. Compared to a fully unsubstituted methyl biphenyl-4-carboxylate analog (estimated XLogP ~3.0), the compound is predicted to have increased lipophilicity, which can enhance membrane permeability .

Lipophilicity (XLogP3)
Class-level inference
3.6
vs. unsubstituted analog ~3.0
Reported higher lipophilicity may influence membrane permeability in research models.
In silico XLogP3 calculation; class-level inference.
Lipophilicity ADME Prediction Medicinal Chemistry

Topological Polar Surface Area Profile

The topological polar surface area (TPSA) is calculated to be 35.5 Ų for Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate . This value is primarily due to the ester moiety and the oxygen atoms of the methoxy group. For comparison, the carboxylic acid analog (2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid) would have a significantly higher TPSA (estimated > 55 Ų) due to the presence of the polar carboxyl group, which would dramatically alter its hydrogen-bonding capacity and oral bioavailability potential.

TPSA
Class-level inference
35.5 Ų
Lower TPSA vs carboxylic acid analog (>55) may support cell permeability studies.
In silico calculation; ester vs acid comparison.
Polar Surface Area Hydrogen Bonding Drug Design

Purity Grade for Reproducible Synthesis

Commercial suppliers report a minimum purity specification of 95% for Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (CAS 1365272-32-7) . In contrast, many other bespoke building blocks may be offered at lower purities (e.g., 90%) without rigorous QC. This quantifiable purity benchmark is critical for ensuring reproducible yields in multi-step syntheses and minimizing the carryover of undefined impurities that could poison catalysts or complicate downstream purification .

Purity Specification
Supporting evidence
≥ 95%
Defined purity supports reproducible multi-step synthesis.
Vendor specification; verify per lot.
Chemical Purity Synthetic Intermediate Quality Control

Optimized Research Applications


Fluorinated Biaryl Library Synthesis

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate serves as a versatile core for synthesizing diverse, fluorinated biaryl compound libraries. Its ester functionality allows for straightforward conversion to a variety of derivatives (e.g., amides, alcohols, carboxylic acids) for SAR exploration. The compound's calculated XLogP3 of 3.6 and TPSA of 35.5 Ų are well-suited for developing drug candidates targeting intracellular pathways where moderate lipophilicity and low polarity are desirable . Its defined purity (≥95%) ensures that library synthesis is based on a consistent starting point .

Physicochemical Property-Driven Intermediate Selection

For projects where fine-tuning lipophilicity and hydrogen-bonding capacity is critical, this compound provides a precise physicochemical starting point. Researchers can leverage its calculated XLogP3 (3.6) and TPSA (35.5 Ų) to design derivatives with predictable ADME properties . Substituting this specific building block with an analog having a different fluorine or methoxy substitution pattern would shift these key parameters, potentially leading to off-target effects or suboptimal pharmacokinetics in a biological system. This makes it a rational choice for hypothesis-driven medicinal chemistry.

Reliable Intermediate for Multi-Step Synthesis

The compound's consistent commercial availability with a defined purity specification (≥95%) makes it a reliable intermediate for complex, multi-step synthetic sequences. Using a high-purity building block reduces the risk of side reactions and simplifies purification steps, thereby improving overall yield and efficiency in the preparation of advanced synthetic targets. This is a key advantage over less well-characterized or lower-purity alternatives.

Application
Selection Property
Validation Focus
Fluorinated biaryl library synthesis
Fluorinated biphenyl ester core
Derivatization and SAR exploration
Physicochemical property-driven intermediate
Predicted XLogP3 and TPSA profile
ADME property prediction research
Reliable multi-step synthesis intermediate
Defined purity specification
Reproducibility and impurity carryover risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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